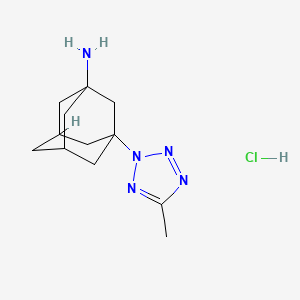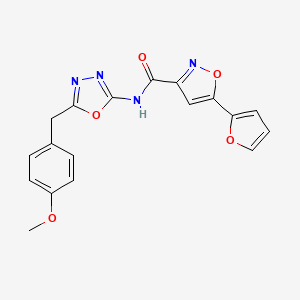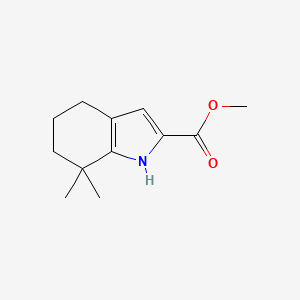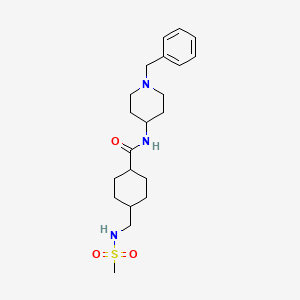![molecular formula C8H12O3 B2549084 5-Oxaspiro[3.4]octane-2-carboxylic acid CAS No. 1374658-88-4](/img/structure/B2549084.png)
5-Oxaspiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxaspiro[3.4]octane-2-carboxylic acid is a versatile small molecule scaffold with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected oxirane and cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 5-Oxaspiro[3.4]octane-2-carboxylic acid involves the use of 1,3-dichloroacetone as a cyclopropanone equivalent . The procedure includes the following steps:
Formation of Lithiated Dihydrofuran: Anhydrous tetrahydrofuran and 2,3-dihydrofuran are added to a round-bottomed flask and cooled to -78°C. t-Butyllithium in pentane is then added to form a lithiated dihydrofuran solution.
Reaction with 1,3-Dichloroacetone: The lithiated dihydrofuran solution is introduced to a cooled solution of 1,3-dichloroacetone in dry ether. The reaction mixture is stirred at -78°C and then allowed to warm to room temperature overnight.
Quenching and Workup: The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution, and the organic phase is extracted with ether. The combined organic layers are dried and filtered.
Purification: The crude product is purified by chromatography on silica gel to obtain 5-Oxaspiro[3.4]octan-1-one, which can be further converted to this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.4]octane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
5-Oxaspiro[3.4]octane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The spirocyclic structure provides a rigid framework that can interact with specific molecular targets, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.4]octane-1-one: A closely related compound with a similar spirocyclic structure but lacking the carboxylic acid group.
Spiro[3.4]octane-2-carboxylic acid: Another spirocyclic compound with a different ring structure.
Oxaspiro[4.5]decane-2-carboxylic acid: A larger spirocyclic compound with an additional ring.
Uniqueness
5-Oxaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the carboxylic acid group, which enhances its reactivity and potential applications. Its rigid framework and functional group diversity make it a valuable scaffold for various scientific research and industrial applications.
Properties
IUPAC Name |
5-oxaspiro[3.4]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-4-8(5-6)2-1-3-11-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYNEIRTGISNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374658-88-4 |
Source


|
| Record name | 5-oxaspiro[3.4]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)
![2,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2549004.png)
![1,3-dimethyl-8-[(2-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549007.png)


![4-(ethanesulfonyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2549014.png)
![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)
